4-ethoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide
Overview
Description
4-ethoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method that involves several steps, and it has been studied extensively for its mechanism of action and potential applications in the field of biomedical research.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide involves the inhibition of certain enzymes and receptors. This compound binds to these targets and prevents them from functioning properly, leading to various physiological effects. The exact mechanism of action varies depending on the specific target and the context in which it is used.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways and gene expression. This compound has been studied for its potential applications in cancer research, inflammation, and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects are well understood, making it a useful tool for researchers. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound to avoid any adverse effects.
Future Directions
There are several future directions for research related to 4-ethoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide. One area of interest is its potential applications in cancer research. This compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer progression, making it a potential therapeutic target. Another area of interest is its potential use as a tool for studying cellular signaling pathways and gene expression. Further research is needed to fully understand the potential applications of this compound in scientific research.
Scientific Research Applications
4-ethoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, such as inhibiting the activity of certain enzymes and receptors. This compound has been used in research related to cancer, inflammation, and other diseases.
properties
IUPAC Name |
4-ethoxy-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-3-22-17-8-10-18(11-9-17)24(20,21)19-12-13-23-14-16-6-4-15(2)5-7-16/h4-11,19H,3,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLADLONGZGQEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.